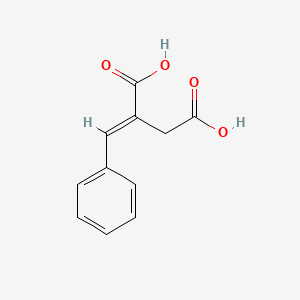

2-Benzylidenesuccinic acid

Description

Contextual Significance of Alpha,Beta-Unsaturated Dicarboxylic Acids.

Alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. wikipedia.org This structural arrangement results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.org This class includes not only enones and enals but also unsaturated carboxylic acids, esters, and amides. wikipedia.orgrsc.org

Specifically, α,β-unsaturated dicarboxylic acids are important building blocks in organic synthesis. chemistryviews.org Their conjugated system allows for a variety of chemical reactions, making them versatile precursors for more complex molecules. wikipedia.orgnih.gov They can undergo reactions such as conjugate additions, where a nucleophile adds to the β-carbon of the double bond. wikipedia.org Furthermore, the presence of two carboxylic acid groups provides additional sites for chemical modification, such as esterification and amidation.

The reactivity and structural features of α,β-unsaturated dicarboxylic acids make them valuable in the synthesis of polymers and other materials. wikipedia.org For instance, they can serve as monomers in polymerization reactions. Their ability to participate in various chemical transformations has established them as key intermediates in the construction of a diverse array of organic compounds. chemistryviews.orgnih.gov

Research Trajectory and Importance of 2-Benzylidenesuccinic Acid as a Chemical Entity.

The scientific journey of this compound has evolved from its initial identification to its current status as a versatile building block in synthetic chemistry. Also known by alternative names such as (E)-phenylitaconic acid, this compound has garnered attention for its utility in the synthesis of more complex and biologically significant molecules.

A key method for the synthesis of this compound and its derivatives is the Stobbe condensation. wikipedia.orgorganicreactions.orgunacademy.com This reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a base, providing an efficient route to alkylidene succinic acids. wikipedia.orgorganicreactions.orgunacademy.com The synthesis of (E)-2-benzylidenesuccinic acids through the Stobbe condensation is a widely used method in organic chemistry and holds industrial interest. researchgate.netresearchgate.net

One of the primary applications of this compound is its role as a precursor in the synthesis of various natural products and pharmacologically active compounds. It is a key intermediate in the preparation of lignans (B1203133), lignanamides, and renin inhibitors. targetmol.comijpsdronline.comresearchgate.net For example, the asymmetric hydrogenation of a derivative of this compound is a crucial step in the large-scale preparation of a renin inhibitor. ijpsdronline.com

Furthermore, in silico studies have explored the potential of substituted benzylidenesuccinic acids, revealing their promise as nuclear receptor ligands, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. ijpsdronline.comsemanticscholar.org These computational studies suggest that the core structure of this compound provides a valuable template for the design of new therapeutic agents. The ongoing research into this compound and its derivatives highlights its continued importance in both synthetic and medicinal chemistry.

Chemical Properties of this compound

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 5653-88-3 |

| IUPAC Name | (2E)-2-benzylidenebutanedioic acid |

| Synonyms | (E)-Phenylitaconic acid, 2-(Phenylmethylene)butanedioic acid |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-benzylidenebutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-88-3 | |

| Record name | Succinic acid, benzylidene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Mechanistic Transformations of 2 Benzylidenesuccinic Acid

Stereoselective Additions to the Olefinic Moiety

The olefinic moiety in 2-benzylidenesuccinic acid, being an α,β-unsaturated carbonyl system, is electron-deficient and thus susceptible to nucleophilic attack. This feature allows for a variety of stereoselective addition reactions across the carbon-carbon double bond.

Asymmetric hydrogenation is a crucial transformation of this compound and its derivatives, providing access to chiral benzylsuccinic acid structures. These products are valuable intermediates in the synthesis of pharmaceuticals, such as renin inhibitors. thieme-connect.com The reaction typically employs transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity.

A notable example is the ruthenium-BINAP catalyzed asymmetric hydrogenation of substituted benzylidenesuccinic acids. rsc.orgresearchgate.net This method has been successfully used to prepare both (R)- and (S)-enantiomers of 2-(substituted benzyl)succinic acids with high enantiomeric excess (>97% ee). rsc.org These chiral diacids can be further transformed into other valuable molecules, such as 4-(substituted benzyl)dihydrofuran-2(3H)-ones, with retention of the stereochemical integrity. rsc.orgresearchgate.net Rhodium-based catalysts are also highly effective for this transformation and are used in the large-scale preparation of renin inhibitor intermediates. thieme-connect.comresearchgate.netdrugfuture.com The choice of catalyst and reaction conditions allows for precise control over the stereochemistry of the final product. researchgate.net

Table 1: Examples of Asymmetric Hydrogenation of this compound Derivatives

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Substituted benzylidene)succinic acids | Ru₂Cl₄[(R)- or (S)-BINAP]₂(NEt₃) | (S)- or (R)-(Substituted benzyl)succinic acids | >97% | rsc.orgresearchgate.net |

| This compound monoamide derivative | Chiral Rhodium Catalyst | Chiral benzylsuccinic acid monoamide | High (single diastereomer isolated) | drugfuture.com |

| This compound 4-[(4-BOC-amino)-1-piperidide] monoamide | Rhodium-based catalyst | (R)-2-Benzylsuccinic acid 4-[(4-BOC-amino)-1-piperidide] monoamide | >99.5% (after purification steps) | researchgate.net |

The asymmetric addition of amines to the olefinic bond of α,β-unsaturated systems, such as this compound, represents a direct route to chiral β-amino acids. While specific examples for this compound as a substrate are not extensively detailed in the provided search results, the general methodology is well-established in organic synthesis. yale.edunih.govnih.gov This type of reaction, often referred to as aza-Michael addition, can be rendered asymmetric by using chiral catalysts.

The development of chiral reagents and catalysts is central to the asymmetric synthesis of amines. yale.edu For instance, transition metal catalysts, such as those based on copper or rhodium, in combination with chiral ligands, can facilitate the enantioselective hydroamination of olefins. nih.govnih.gov These methods provide access to enantioenriched aliphatic amines, which are significant structural motifs in over 80% of drugs and drug candidates. yale.edu The reaction of an amine with the electrophilic double bond of this compound would lead to the formation of a new stereocenter, and the use of a chiral catalyst or a chiral amine would direct the stereochemical outcome of the product.

Cyclization and Annulation Reactions

The structure of this compound and its derivatives allows for their participation in various cyclization and annulation reactions to form ring systems. These reactions can be triggered by heat, light (photocyclization), or acid catalysis.

For example, derivatives like 2,3-dibenzylidenesuccinates undergo photocyclization upon irradiation in ethanol (B145695) to yield cis-dihydronaphthalene products almost exclusively. researchgate.net In contrast, treating the same substrate with a strong acid like trifluoromethanesulfonic acid in dichloromethane (B109758) leads to the formation of the corresponding trans-dihydronaphthalene. researchgate.net This demonstrates that the stereochemical outcome of the cyclization can be controlled by the reaction conditions. researchgate.net In related systems, itaconic acid, which shares the α,β-unsaturated dicarboxylic acid motif, undergoes aza-Michael addition with amines followed by a cascade cyclization to form N-substituted pyrrolidone rings. frontiersin.org This type of cascade reaction is often promoted by heating to drive the cyclization and remove the water condensate. frontiersin.org

Derivatization via Esterification and Anhydride (B1165640) Formation

The two carboxylic acid groups of this compound can be readily derivatized to form esters and anhydrides. These transformations are fundamental in modifying the compound's properties and for its use in further synthetic steps.

Anhydride Formation: this compound can be converted to its corresponding cyclic anhydride by treatment with a dehydrating agent, such as refluxing acetic anhydride (Ac₂O). drugfuture.com This intramolecular condensation reaction forms a five-membered anhydride ring. The resulting anhydride is more reactive than the diacid and can be used as an intermediate in the synthesis of amides and esters.

Esterification: Esters of this compound can be synthesized through several standard methods. byjus.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. organic-chemistry.org Alternatively, esters can be formed from the cyclic anhydride. The reaction of the anhydride with an alcohol will cleave the ring to produce a monoester. libretexts.org This method is particularly useful for creating differentiated ester products. The reactivity of anhydrides is generally higher than that of the corresponding carboxylic acids in esterification processes. nih.gov The synthesis of this compound itself can start from dimethyl succinate (B1194679), highlighting the role of its ester derivatives as precursors. drugfuture.com

Participation in Named Organic Reactions

While the Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene, this compound derivatives are key products of related C-H activation reactions that follow a Mizoroki-Heck-type mechanism. researchgate.netwikipedia.org In these reactions, the succinate structure is formed by coupling an alkene with an aromatic compound.

Specifically, benzylidenesuccinates can be synthesized via a rhodium(III)-catalyzed dehydrogenative coupling between an aromatic compound (like an aromatic amide or carboxylic acid) and an itaconate ester (e.g., dimethyl itaconate). researchgate.netresearchgate.net The reaction proceeds through a C-H bond cleavage on the aromatic ring, directed by a functional group such as an amide or carboxy group, followed by the insertion of the itaconate's double bond. researchgate.net This provides a direct and efficient route to benzylidenesuccinic acid derivatives, which are recognized for their biological activities. researchgate.netresearchgate.net

Table 2: Synthesis of Benzylidenesuccinates via Rhodium-Catalyzed C-H Alkenylation (a Mizoroki-Heck-type reaction)

| Aromatic Substrate | Alkene | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aromatic Amides | Dimethyl Itaconate | Rhodium(III) complex, Silver salts | Benzylidenesuccinates | researchgate.net |

| Aromatic Carboxylic Acids | Dimethyl Itaconate | Rhodium(III) complex, Silver salts | 1:2 Coupling Products (Benzylidenesuccinates) | researchgate.netresearchgate.net |

| Arylboronic Acids | Dimethyl Itaconate | Rhodium(III) complex | Benzylidenesuccinates | researchgate.net |

Chelation Capabilities and Complex Formation with Metal Ions

The ability of a molecule to bind to metal ions, a process known as chelation, is fundamental to various chemical and biological processes. The structural features of this compound, specifically the presence of two carboxylic acid groups, suggest its potential to act as a chelating agent, forming stable complexes with a variety of metal ions. While direct and extensive research on the chelation capabilities and complex formation of this compound with metal ions is not widely documented in publicly available scientific literature, its behavior can be inferred from the study of structurally similar compounds, such as other substituted succinic acids and dicarboxylic acids.

The chelation process involves the formation of one or more rings, with the metal ion at the center, which enhances the stability of the resulting complex. In the case of this compound, the two carboxylate groups can coordinate with a metal ion, forming a stable chelate ring. The stability and structure of these complexes are influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration), the pH of the solution (which affects the deprotonation of the carboxylic acid groups), and the presence of other competing ligands.

Research Findings on Related Compounds

Studies on analogous compounds, such as itaconic acid (methylenesuccinic acid), provide valuable insights into the potential coordination chemistry of this compound. Research has demonstrated that itaconic acid can form complexes with various metal ions, including Cu(II), Zn(II), and Sm(III). redalyc.org In these complexes, the itaconic acid coordinates to the metal ion through its carboxylate groups. redalyc.org Infrared spectroscopy studies of these complexes show shifts in the characteristic bands of the carboxyl groups, confirming their involvement in the coordination. redalyc.org

Furthermore, analysis of the crystal structures of itaconate-containing compounds has revealed a variety of coordination modes. academie-sciences.fr The itaconate ion can act as a bridging ligand, connecting multiple metal centers to form coordination polymers. rsc.org The flexibility of the succinic acid backbone, along with the potential for different conformations of the carboxylate groups, allows for the formation of diverse and complex structures.

The presence of the benzylidene group in this compound is expected to influence its chelation properties compared to simpler succinic acid derivatives. The steric bulk of the benzylidene group may affect the geometry of the metal complexes and could potentially lead to the formation of specific stereoisomers.

Stability of Metal Complexes

The stability of a metal complex is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. scispace.com Higher stability constants indicate stronger binding and a more stable complex. For dicarboxylic acids, the stability of their metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The table below presents a hypothetical overview of the potential stability constants for 1:1 complexes of this compound with various metal ions, based on general trends observed for similar dicarboxylic acid ligands. It is important to note that these are estimated values and actual experimental data may vary.

| Metal Ion | Estimated log K | Coordination Geometry (Predicted) |

|---|---|---|

| Cu(II) | ~ 4-6 | Distorted Octahedral/Square Planar |

| Ni(II) | ~ 3-5 | Octahedral |

| Zn(II) | ~ 3-4 | Tetrahedral/Octahedral |

| Fe(III) | ~ 7-9 | Octahedral |

| Ca(II) | ~ 2-3 | Octahedral/Heptacoordinate |

The coordination of this compound to a metal center can be further characterized by various spectroscopic and analytical techniques. The table below summarizes the expected observations from such studies.

| Technique | Expected Observations |

|---|---|

| Infrared (IR) Spectroscopy | Shift in the C=O stretching frequency of the carboxylate groups upon coordination to the metal ion. |

| UV-Visible Spectroscopy | Shift in the absorption maximum (λmax) due to d-d electronic transitions in transition metal complexes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the coordinating carboxylate groups. |

| X-ray Crystallography | Provides definitive information on the bond lengths, bond angles, and overall three-dimensional structure of the metal complex. |

Synthesis and Design of 2 Benzylidenesuccinic Acid Derivatives

Systematic Synthesis of Substituted Benzylidenesuccinic Acids

The Stobbe condensation is a classical and highly effective method for the synthesis of alkylidenesuccinic acids, including 2-benzylidenesuccinic acid and its substituted derivatives. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.

The reaction is typically carried out by treating a mixture of a substituted benzaldehyde (B42025) and a dialkyl succinate (B1194679), such as diethyl succinate, with a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a γ-lactone intermediate, which then undergoes ring opening to yield the half-ester of the corresponding benzylidenesuccinic acid. Subsequent saponification affords the dicarboxylic acid.

The versatility of the Stobbe condensation lies in its tolerance for a wide range of substituents on the aromatic ring of the aldehyde. This allows for the systematic synthesis of a library of this compound derivatives with varying electronic and steric properties. The choice of the succinic ester and the reaction conditions can also influence the yield and the stereochemical outcome of the reaction.

Table 1: Examples of Substituted Benzylidenesuccinic Acids Synthesized via Stobbe Condensation

| Benzaldehyde Derivative | Succinic Ester | Base | Product |

| Benzaldehyde | Diethyl succinate | Sodium ethoxide | This compound |

| 4-Methoxybenzaldehyde | Dimethyl succinate | Potassium tert-butoxide | 2-(4-Methoxybenzylidene)succinic acid |

| 4-Chlorobenzaldehyde | Diethyl succinate | Sodium ethoxide | 2-(4-Chlorobenzylidene)succinic acid |

| 3,4-Dimethoxybenzaldehyde | Diethyl succinate | Potassium tert-butoxide | 2-(3,4-Dimethoxybenzylidene)succinic acid |

This table is illustrative and provides examples of potential products based on the Stobbe condensation methodology.

Preparation of Dimeric and Oligomeric Benzylidenesuccinic Acid Structures (e.g., Inermidioic Acid)

Dimeric and oligomeric structures based on the benzylidenesuccinic acid framework have been investigated for their unique properties. One notable example is the formation of bis(benzylidene)succinic acid, which can be considered a dimer. These compounds can be synthesized through a modified Stobbe condensation where two equivalents of an aromatic aldehyde react with one equivalent of a succinic ester.

A related area of research is the dimerization of similar phenylpropanoid compounds like ferulic acid, which can provide insights into the synthesis of complex structures. For instance, the oxidative coupling of ferulic acid, catalyzed by enzymes like peroxidase or laccase, leads to the formation of various dehydrodimers. nih.govresearchgate.netmdpi.com These reactions can yield a variety of linkage types, including 8-5', 8-8', and 5-5' coupled dimers. nih.gov While not directly benzylidenesuccinic acid, the principles of radical coupling and regioselective dimerization are applicable to the design of novel dimeric and oligomeric benzylidenesuccinic acid derivatives. nih.gov

Inermidioic acid, a lignan (B3055560), represents a more complex dimeric structure. While its direct synthesis from this compound is not the primary route, the synthetic strategies for related lignans (B1203133) often involve the coupling of phenylpropanoid precursors. The synthesis of 2,3-bis(benzylamino)succinic acid has been reported, which involves the reaction of 2,3-dibromosuccinic acid with benzylamine, showcasing another approach to creating dimeric structures from a succinic acid backbone. patsnap.com

Functionalization at the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound offer prime sites for chemical modification, allowing for the synthesis of a wide range of derivatives with altered solubility, polarity, and biological activity. Common functionalizations include esterification and amide formation. jackwestin.comlibretexts.org

Esterification: The carboxylic acid groups can be readily converted to esters through Fischer esterification, which involves reacting the diacid with an alcohol in the presence of an acid catalyst. rug.nlyoutube.com This method allows for the introduction of various alkyl or aryl groups. Alternatively, more reactive acylating agents derived from the carboxylic acids, such as acyl chlorides, can be used to react with alcohols under milder conditions. The synthesis of benzyl (B1604629) esters, for example, can be achieved through various methods, including direct benzylation of carboxylic acids. researchgate.netorganic-chemistry.org The polyesterification of dicarboxylic acids like 1,9-nonanedioic acid with diols demonstrates the potential for creating polymeric materials. mdpi.com

Amide Formation: The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. youtube.comyoutube.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.com The reaction of the activated carboxylic acid with a primary or secondary amine yields the corresponding mono- or di-amide. One-pot condensation reactions mediated by reagents like TiCl4 have also been developed for the direct formation of amides from carboxylic acids and amines. nih.govrsc.org

Table 2: Examples of Functionalization Reactions at the Carboxylic Acid Moieties

| Reaction Type | Reagents | Functional Group Introduced |

| Esterification | Ethanol (B145695), H₂SO₄ | Ethyl ester |

| Esterification | Benzyl alcohol, DCC | Benzyl ester |

| Amide Formation | Aniline, DCC | Phenyl amide |

| Amide Formation | Piperidine, HATU | Piperidinyl amide |

This table illustrates potential functionalization reactions.

Regioselective and Stereoselective Synthesis of Analogues

The development of regioselective and stereoselective synthetic methods is crucial for producing specific isomers of this compound analogues, which is important for understanding structure-activity relationships.

Regioselectivity: In the context of substituted benzylidenesuccinic acids, regioselectivity often pertains to the controlled introduction of substituents on the aromatic ring prior to the Stobbe condensation. For reactions involving the double bond, regioselective additions can be achieved by carefully choosing reagents and reaction conditions.

Stereoselectivity: The exocyclic double bond in this compound can exist as either the (E) or (Z) isomer. The Stobbe condensation often leads to a mixture of stereoisomers, with the thermodynamically more stable (E)-isomer usually predominating. Control over the stereochemistry of this double bond can be challenging.

For the synthesis of chiral analogues, asymmetric synthesis methodologies are employed. This can involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, Evans oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. bath.ac.ukresearchgate.netscielo.org.mx After the desired stereocenter is established, the auxiliary can be cleaved and recovered.

Enzymatic reactions can also offer high stereoselectivity. For example, ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) has been used in the asymmetric addition of aminophenols to fumarate (B1241708) to produce chiral N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess. nih.gov Such chemoenzymatic approaches could potentially be adapted for the asymmetric synthesis of benzylidenesuccinic acid analogues. nih.gov

The asymmetric reduction of 2-alkylidene mono-substituted succinates using chiral catalysts, such as rhodium complexes with chiral bisphosphine ligands, has been shown to produce the corresponding (R)-succinate derivatives with high optical purity. google.com This highlights a potential route for the stereoselective synthesis of reduced benzylidenesuccinic acid analogues.

Spectroscopic and Crystallographic Characterization of 2 Benzylidenesuccinic Acid and Its Derivatives

Elucidation of Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of 2-benzylidenesuccinic acid is expected to exhibit several key signals. The vinylic proton of the benzylidene group (=CH-Ph) would likely appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm, due to the deshielding effects of the adjacent phenyl ring and the carboxylic acid group. The protons of the phenyl group are expected to resonate in the aromatic region, approximately between 7.2 and 7.6 ppm. The methylene (B1212753) protons (-CH₂-) of the succinic acid backbone would likely appear as a singlet around 3.4 ppm. The two carboxylic acid protons (-COOH) are expected to produce a broad singlet at a chemical shift greater than 10 ppm, which is characteristic of acidic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, the carbons of the two carboxylic acid groups are expected to have chemical shifts in the range of 170-180 ppm. The quaternary carbon and the methine carbon of the double bond would appear in the vinylic region, typically between 120 and 145 ppm. The carbons of the phenyl ring would resonate in the aromatic region, generally between 125 and 140 ppm. The methylene carbon of the succinic acid moiety is anticipated to have a chemical shift in the range of 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | 170-180 |

| Vinylic (=CH-Ph) | 7.5-8.0 (s) | 120-145 |

| Aromatic (C₆H₅) | 7.2-7.6 (m) | 125-140 |

| Methylene (-CH₂-) | ~3.4 (s) | 30-40 |

Data are predicted based on analogous structures and typical chemical shift ranges.

Mass Spectrometric (MS) Analysis for Molecular Information

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₀O₄), the expected exact mass is approximately 206.0579 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. The fragmentation of this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for carboxylic acids include the loss of a water molecule (H₂O, 18 Da) and the loss of a carboxyl group as carbon dioxide (CO₂, 44 Da). Therefore, fragment ions at m/z 188 (M-H₂O)⁺ and m/z 162 (M-CO₂)⁺ would be expected. Cleavage of the bond between the succinic acid moiety and the benzylidene group could lead to the formation of a stable benzyl (B1604629) cation or related aromatic fragments. For instance, a fragment corresponding to the phenylmethylidene cation could also be observed.

Analysis of related compounds, such as the trimethylsilyl (B98337) (TMS) derivative of itaconic acid, shows fragmentation patterns involving the loss of TMS groups and parts of the acid backbone, which helps in understanding the fragmentation behavior of similar dicarboxylic acids.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 206 | [M]⁺ |

| 188 | [M - H₂O]⁺ |

| 162 | [M - CO₂]⁺ |

| 145 | [M - COOH - H₂O]⁺ |

| 117 | [C₉H₉]⁺ |

These are predicted fragmentation patterns and may vary with ionization technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.

The most prominent feature would be the broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid groups would result in a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. The presence of conjugation with the double bond and the phenyl ring might shift this band to a slightly lower wavenumber.

The C=C stretching vibration of the benzylidene double bond is expected to appear in the region of 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the C-H stretching of the methylene group would be seen just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the phenyl ring, which are indicative of the substitution pattern, would appear in the 690-900 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1620-1640 | C=C stretch | Alkene |

| 1450-1600 | C=C stretch | Aromatic Ring |

| >3000 | C-H stretch | Aromatic Ring |

| <3000 | C-H stretch | Methylene |

| 690-900 | C-H bend (out-of-plane) | Aromatic Ring |

Data are predicted based on typical IR absorption frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. This compound possesses a conjugated system comprising the phenyl ring, the exocyclic double bond, and the two carboxylic acid groups. This conjugation is expected to give rise to characteristic UV absorptions.

Based on related structures like cinnamic acid and its derivatives, this compound is expected to exhibit strong absorption in the UV region. The primary absorption band, corresponding to a π → π* electronic transition within the conjugated cinnamoyl system, is anticipated to appear in the range of 270-300 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. In addition to the main absorption band, a weaker absorption at a shorter wavelength, arising from electronic transitions within the benzene (B151609) ring, may also be observed.

Table 4: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~270-300 | π → π* | Conjugated System (Phenyl, C=C, COOH) |

| ~220-250 | π → π* | Benzene Ring |

Predicted values are based on the UV-Vis spectra of similar conjugated systems.

X-ray Crystallography for Definitive Solid-State Structural Analysis

It is expected that in the solid state, this compound molecules would engage in extensive intermolecular hydrogen bonding through their carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. These dimers can then be further linked into chains or sheets through additional hydrogen bonding or other intermolecular interactions.

Table 5: Predicted Crystallographic Properties for this compound

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding (dimers), π-π stacking |

| Molecular Conformation | Relatively planar benzylidene group |

These are general predictions based on the structures of similar organic molecules.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-benzylidenesuccinic acid. These calculations provide a foundational understanding of the molecule's stability, electronic properties, and spectroscopic characteristics.

The reactivity of this compound is largely dictated by its α,β-unsaturated carbonyl system. This structural feature creates an electrophilic double bond that is susceptible to nucleophilic attack, a key pathway for the functionalization of the succinic acid backbone. Quantum chemical methods can be used to model these reactions and predict their outcomes.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound and its derivatives, these calculations help in understanding their behavior in chemical reactions and biological systems.

Molecular Docking and Simulation for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can predict how its derivatives might interact with the binding site of a biological target, such as an enzyme or a receptor.

An in-silico study of various 2-(substituted benzylidene)succinic acids has indicated their potential as active ligands for several important biological targets. semanticscholar.org The bioactivity data from this study suggest that these compounds could function as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. semanticscholar.org This predicted activity is based on the molecule's ability to form favorable interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the target's binding pocket. semanticscholar.org

The conformational flexibility of these molecules, determined by the number of rotatable bonds, is also a critical factor for effective binding to a receptor. semanticscholar.org Computational simulations can explore the different conformations that a this compound derivative can adopt, providing insights into the most energetically favorable binding pose.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Bioactivity Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For this compound derivatives, QSAR studies can be used to predict their bioactivity and guide the synthesis of new analogs with improved properties. A study on 2-(substituted benzylidene)succinic acids successfully generated a 2D-QSAR equation to correlate the chemical structure with potential anti-inflammatory activity. researchgate.net This model indicated that a less bulky, lipophilic group at one position (R1) and a more bulky group at another (R2) were important for the predicted activity. researchgate.net

The development of a QSAR model typically involves the calculation of various molecular descriptors, such as steric, electronic, and hydrophobic parameters. The following table illustrates some key molecular properties calculated for a series of 2-(substituted benzylidene)succinic acids, which can be used as descriptors in QSAR modeling. semanticscholar.org

| Compound Substitution | Molecular Weight ( g/mol ) | LogP | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |

| Unsubstituted | 220.20 | 1.55 | 4 | 74.60 |

| 4-hydroxy | 236.20 | 1.52 | 4 | 94.83 |

| 3-methoxy-4-hydroxy | 266.22 | 1.40 | 5 | 104.06 |

| 3,5-di-tert-butyl-4-hydroxy | 332.42 | 4.85 | 6 | 94.83 |

| 4-chloro | 254.64 | 2.26 | 4 | 74.60 |

| 4-fluoro | 238.19 | 1.73 | 4 | 74.60 |

This table is generated based on data from an in-silico study of 2-(substituted benzylidene)succinic acids. semanticscholar.org

Bioactivity scores, which predict the likelihood of a compound being active against a particular target class, are also a crucial component of these computational studies. The table below shows the predicted bioactivity scores for 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid. semanticscholar.org

| Target Class | Bioactivity Score |

| GPCR ligand | 0.25 |

| Ion channel modulator | 0.18 |

| Nuclear receptor ligand | 0.53 |

| Kinase inhibitor | -0.15 |

| Protease inhibitor | 0.33 |

| Enzyme inhibitor | 0.45 |

A bioactivity score > 0 indicates a higher probability of biological activity. semanticscholar.org

De Novo Molecule Generation and Text-Guided Design Principles

De novo molecule generation refers to the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or fragment. researchgate.net These methods, frequently employing artificial intelligence and deep learning, can explore a vast chemical space to identify promising new drug candidates. researchgate.net

The this compound structure can serve as a valuable scaffold for de novo design. Generative models can be trained on datasets of known active molecules to learn the chemical rules and patterns associated with a particular biological activity. researchgate.netnih.gov The model can then generate new molecules by "decorating" the this compound scaffold with different functional groups and substituents. nih.gov

One such approach is a two-step generation process:

Scaffold Generation : A variational autoencoder (VAE) can be used to generate novel scaffold structures, potentially variations of the succinic acid backbone. researchgate.net

Scaffold Decoration : A transformer-based model can then modify and add functional groups to the generated scaffold to create complete molecules with potentially desirable properties. researchgate.net

While specific examples of de novo generation using this compound as a starting point are not extensively documented, the principles of these advanced computational techniques are directly applicable. By defining desired properties, such as high binding affinity for a specific enzyme or a favorable pharmacokinetic profile, these models could theoretically generate novel derivatives of this compound for further investigation. Text-guided design, an emerging area, could further refine this process by allowing researchers to specify desired molecular features using natural language prompts.

Applications in Organic Synthesis and Pharmaceutical Chemistry Research

Role as a Synthetic Intermediate in the Preparation of Lignans (B1203133) and Lignan (B3055560) Amides

2-Benzylidenesuccinic acid and its derivatives serve as pivotal intermediates in the synthesis of lignans and lignanamides, a class of naturally occurring polyphenols with diverse biological activities. semanticscholar.org Substituted phenylitaconic acids, another name for 2-(substituted benzylidene)succinic acids, are utilized in the creation of these complex structures. semanticscholar.org

A key synthetic strategy involves the acid-catalyzed cyclization of E,E-dibenzylidenesuccinate esters, which are directly derived from this compound. This methodology has proven to be an efficient route for producing 1-aryl-1,2-dihydronaphthalenes, the core structure of many lignans. This approach has been successfully applied to the total synthesis of the naturally occurring lignans (±)-cagayanin and (±)-galbulin.

The versatility of the benzylidenesuccinic acid scaffold allows for the introduction of various substituents on the aromatic rings, enabling the synthesis of a wide array of lignan analogues. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological properties of these compounds. The synthesis of lignan amides also proceeds through intermediates derived from this compound, expanding the chemical space accessible from this versatile starting material. semanticscholar.org

Intermediate in the Synthesis of Renin Inhibitors

2-(Substituted benzylidene)succinic acids have been identified as useful intermediates in the synthesis of renin inhibitors. semanticscholar.org Renin is a proteolytic enzyme that plays a crucial first step in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and electrolyte balance. cvpharmacology.comnps.org.au By catalyzing the conversion of angiotensinogen (B3276523) to angiotensin I, renin initiates a cascade that ultimately produces angiotensin II, a potent vasoconstrictor. cvpharmacology.comdrugs.com

Inhibiting renin at the rate-limiting step of this pathway is a therapeutic strategy for managing hypertension. nps.org.au Direct renin inhibitors, such as Aliskiren, block the active site of the enzyme, leading to reduced plasma renin activity and a decrease in blood pressure. consensus.app The structural framework of this compound provides a valuable starting point for constructing molecules designed to interact with the active site of renin. Computational studies have shown that 2-(substituted benzylidene)succinic acids possess molecular properties consistent with being enzyme inhibitors, supporting their potential role as precursors in this field. semanticscholar.org

Precursor for Therapeutically Relevant Chiral Scaffolds

The carbon backbone of this compound is a valuable precursor for the synthesis of therapeutically relevant chiral scaffolds. Through asymmetric synthesis, it is possible to generate homochiral α-alkyl succinic acid derivatives. electronicsandbooks.comrsc.org These chiral molecules are significant subunits in many pseudopeptides, which have demonstrated efficacy as inhibitors of various zinc-based metallo-enzymes. electronicsandbooks.com

For instance, L-benzylsuccinic acid, a derivative, is a known inhibitor of the enzymes thermolysin and carboxypeptidase A. electronicsandbooks.com The ability to introduce specific stereochemistry into the succinic acid framework is crucial for designing potent and selective enzyme inhibitors. Methodologies for achieving this include the use of chiral auxiliaries, such as oxazolidinones, to direct stereoselective alkylation reactions. sigmaaldrich.com This control over stereochemistry allows for the creation of specific chiral scaffolds that can be incorporated into larger drug molecules to enhance their biological activity, selectivity, and pharmacokinetic properties. The development of these chiral building blocks from succinic acid derivatives is a key strategy in modern medicinal chemistry for targeting a range of diseases, including cancer and arthritis. electronicsandbooks.com

Building Block for Complex Organic Molecules and Natural Products

This compound is a versatile building block for the construction of complex organic molecules and natural products. Its structure contains multiple functional groups—two carboxylic acids and a reactive double bond—that can be manipulated through a variety of chemical transformations.

This versatility has been demonstrated in the total synthesis of natural products. As mentioned previously, derivatives of this compound, such as E,E-dibenzylidenesuccinate esters, are key precursors in the synthesis of lignans. This has been applied to the successful synthesis of (±)-cagayanin and (±)-galbulin. The ability to construct the core structure of these complex natural products highlights the utility of this compound as a foundational starting material. Furthermore, the synthesis of (S)-2-benzylsuccinic acid, a chiral derivative, has been a key step in the development of other complex pharmaceutical intermediates. google.com The inherent functionality of the molecule allows chemists to employ it in various synthetic strategies to access a wide range of molecular architectures.

Coordination Chemistry of 2 Benzylidenesuccinic Acid

Investigation of Ligand Behavior with Transition Metals

2-Benzylidenesuccinic acid is a dicarboxylic acid ligand, and as such, its coordination to transition metals is expected to primarily involve the carboxylate groups. These groups can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and polydentate bridging, leading to the formation of mononuclear complexes or coordination polymers.

The presence of the benzylidene group introduces significant steric bulk and rigidity compared to its parent molecule, succinic acid. This steric hindrance can influence the coordination geometry around the metal center and the dimensionality of the resulting coordination polymer. Furthermore, the conjugated π-system of the benzylidene group may engage in non-covalent interactions, such as π-π stacking, which can play a crucial role in the supramolecular assembly of the resulting metal complexes.

The coordination behavior of this compound can be analogized to that of other substituted succinic acid derivatives, such as itaconic acid (methylenesuccinic acid). For instance, itaconic acid has been shown to form coordination polymers with transition metals like copper, where the carboxylate groups bridge metal centers. A study on a copper(II) itaconate complex revealed a framework where the ligand's carboxylates coordinate to the metal ions, demonstrating the capability of such substituted succinic acids to act as effective linkers. researchgate.net

Based on these related systems, the potential coordination modes of this compound with transition metals are summarized in the table below.

| Coordination Mode | Description | Potential Impact of Benzylidene Group |

| Monodentate | Only one oxygen atom from a carboxylate group coordinates to the metal center. | Less likely to be the sole coordination mode due to the chelating and bridging capabilities of dicarboxylic acids. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group coordinate to a single metal center, forming a chelate ring. | The steric bulk of the benzylidene group might influence the stability and geometry of the chelate ring. |

| Bidentate Bridging | Each oxygen atom of a carboxylate group coordinates to a different metal center, bridging them. | A common mode for forming coordination polymers. The rigidity of the benzylidene group could lead to more predictable and ordered structures. |

| Polydentate Bridging | Both carboxylate groups of the ligand bridge multiple metal centers. | This is the most likely mode for the formation of extended 1D, 2D, or 3D structures. The stereochemistry of the benzylidene group will dictate the directionality and dimensionality of the resulting framework. |

Potential for Metal-Organic Framework (MOF) Synthesis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as porosity, stability, and functionality, are highly dependent on the nature of the organic linker. This compound possesses the key features of a promising MOF linker: multiple coordination sites (two carboxylate groups) and a rigid structural component (the benzylidene group).

The use of dicarboxylic acids as linkers in MOF synthesis is well-established. For example, succinic acid itself has been employed to create bio-MOFs with metals like chromium and aluminum. These materials exhibit porosity and thermal stability, making them suitable for applications such as CO2 capture.

The introduction of the benzylidene group is expected to impart several key characteristics to MOFs derived from this compound:

Increased Rigidity and Porosity: Compared to the flexible succinic acid, the rigid benzylidene unit can lead to the formation of more robust and porous frameworks with well-defined channels and cavities.

Tunable Functionality: The phenyl ring of the benzylidene group can be functionalized with various substituents to tailor the chemical environment within the pores of the MOF. This could be used to enhance selective gas adsorption, catalysis, or sensing.

Luminescent Properties: The conjugated π-system of the benzylidene group may endow the resulting MOFs with interesting photoluminescent properties. Research on MOFs constructed from (Z)-4,4′-stilbene dicarboxylic acid and lanthanide metals has demonstrated ligand-based luminescence. rsc.orgrsc.org

The table below outlines the potential properties of MOFs synthesized with this compound, based on analogous systems.

| Property | Description | Anticipated Influence of this compound |

| Topology | The underlying network structure of the MOF. | The geometry and rigidity of the ligand will likely lead to specific and potentially novel topologies. |

| Porosity | The volume of empty space within the framework. | The steric bulk of the benzylidene group could create larger pores compared to MOFs from smaller dicarboxylates. |

| Thermal Stability | The temperature at which the framework starts to decompose. | The rigid aromatic component may contribute to higher thermal stability. |

| Luminescence | The emission of light by the MOF upon excitation. | The conjugated system of the benzylidene group is a potential source of luminescence. |

Application in Catalytic Systems as a Ligand

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. nih.gov The ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. While there are no specific reports on the catalytic applications of this compound complexes, its structural motifs suggest potential in several areas of catalysis.

The carboxylate groups can anchor the ligand to a metal center, while the benzylidene moiety can influence the electronic and steric environment around the metal. This can be advantageous in reactions where substrate access and activation at the metal center are critical.

For instance, transition metal complexes with carboxylate ligands are known to catalyze oxidation reactions. researchgate.net The electronic properties of the benzylidene group, which can be modified with substituents, could be used to tune the redox potential of the metal center and thereby modulate its catalytic activity.

Furthermore, the incorporation of such a ligand into a heterogeneous catalyst, such as a MOF, could offer advantages in terms of catalyst recovery and reuse. The porous nature of a MOF built with this compound could allow for size-selective catalysis, where only substrates that can fit into the pores can access the active metal sites. Zinc(II) coordination polymers with tetracarboxylate linkers have been shown to act as highly active and recoverable heterogeneous catalysts in cyanosilylation reactions. mdpi.com

The potential catalytic applications for transition metal complexes of this compound are summarized below.

| Catalytic Application | Rationale |

| Oxidation Reactions | Carboxylate ligands are known to support metal centers in various oxidation states, making them suitable for redox catalysis. |

| Lewis Acid Catalysis | The metal nodes within a MOF can act as Lewis acid sites, catalyzing reactions such as cyanosilylation, aldol (B89426) condensations, and Diels-Alder reactions. |

| Asymmetric Catalysis | If a chiral version of this compound is used, it could lead to the formation of chiral MOFs or complexes that can catalyze enantioselective reactions. |

| Photocatalysis | The potential luminescent properties of the ligand could be harnessed for light-driven catalytic transformations. |

Applications in Polymer Chemistry and Materials Science

Monomer Design for Condensation Polymerization

Condensation polymerization is a process where monomers join together with the loss of a small molecule, such as water. chemguide.uklibretexts.org This type of polymerization requires monomers to have at least two reactive functional groups. libretexts.org 2-Benzylidenesuccinic acid, with its two carboxylic acid groups, fits the criteria for a monomer that can be used in the synthesis of polyesters and polyamides.

The reaction of a dicarboxylic acid with a diol (a molecule with two alcohol groups) results in the formation of a polyester. libretexts.org Similarly, the reaction of a dicarboxylic acid with a diamine (a molecule with two amine groups) yields a polyamide. nih.gov While the direct polymerization of this compound is not extensively documented, its structural analogues, such as succinic acid and itaconic acid, have been successfully used to create these types of polymers. mdpi.comatlantis-press.comresearchgate.net For instance, polyesters based on succinic acid have been widely investigated, and polyamides have been synthesized from itaconic acid and m-phenylenediamine. mdpi.comatlantis-press.comresearchgate.net

The inclusion of the benzylidene group in the polymer backbone, which would result from the use of this compound as a monomer, is expected to introduce a degree of rigidity and aromatic character not present in polymers derived from simple aliphatic dicarboxylic acids like succinic acid. This could lead to polymers with higher glass transition temperatures and modified mechanical properties.

Table 1: Potential Polymers from this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Properties |

|---|---|---|---|

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Increased rigidity, higher thermal stability compared to aliphatic polyesters. |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced mechanical strength and thermal resistance. |

Synthesis of Novel Polymeric Architectures

Beyond linear polymers, there is significant interest in creating more complex polymeric architectures such as dendrimers and hyperbranched polymers. nih.govnih.gov These molecules have a highly branched, tree-like structure and a high density of functional groups at their periphery. mdpi.comresearchgate.net The synthesis of these architectures often involves the use of ABₓ monomers, where 'A' and 'B' are different functional groups and x is greater than or equal to two. nih.gov

Dendrimers are a class of hyperbranched polymers with a perfectly branched structure. nih.gov Their synthesis can be achieved through either a divergent or a convergent approach. mdpi.com In a potential convergent synthesis, dendrons (wedge-shaped sections of a dendrimer) could be synthesized using this compound and then attached to a multifunctional core. orientjchem.org The presence of the benzylidene moiety could offer sites for further chemical modification on the dendrimer's surface or in its interior.

Incorporation into Functional Materials

The unique chemical features of polymers derived from this compound could be harnessed for the development of functional materials with specific applications.

Drug Delivery Systems: Polymers are extensively used to enhance the bioavailability and targeted delivery of drugs. nih.govresearchgate.net Polymeric systems for drug delivery can be designed as nanoparticles, hydrogels, or conjugates. nih.gov The carboxylic acid groups within a polymer backbone derived from this compound could serve as points for attaching drug molecules. Furthermore, the benzylidene group might interact with biological systems in specific ways, potentially aiding in targeted delivery.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. orientjchem.org They are used in a variety of biomedical applications, including tissue engineering and drug delivery. mdpi.commdpi.com The dicarboxylic acid nature of this compound makes it a candidate for the synthesis of cross-linked polymer networks that can form hydrogels. The properties of these hydrogels, such as their swelling behavior and mechanical strength, could be tailored by the incorporation of the rigid benzylidene unit.

Nonlinear Optical Materials: Materials with nonlinear optical (NLO) properties are important for applications in photonics and optoelectronics. Organic molecules with specific structural features, such as extended π-conjugation, can exhibit NLO behavior. Polymers containing benzylidene fragments have been investigated for their NLO properties. researchgate.net The incorporation of the this compound monomer into a polymer could introduce these NLO-active moieties, leading to the development of new functional materials for optical applications.

Biological Activity and Biochemical Investigation

Enzyme Inhibition Profiles

Research has identified 2-benzylsuccinic acid, a related compound, as an orally active inhibitor of Carboxypeptidase A (CPA) and Nna1. In one study, 2-benzyl-2-methylsuccinic acid, a derivative, was synthesized and evaluated for its inhibitory activity against CPA. The racemic mixture and its separated enantiomers demonstrated notable inhibition, with the (R)-enantiomer being the most potent. The inhibitory constants (Kᵢ) were determined to be 0.28 µM for the racemic form, 0.15 µM for the (R)-enantiomer, and 17 µM for the (S)-enantiomer. nih.gov This suggests that the stereochemistry of the molecule plays a significant role in its interaction with the enzyme's active site. nih.gov

In addition to experimental studies, computational in silico analyses have been conducted to predict the bioactivity of several 2-(substituted benzylidene)succinic acids. These studies predicted that the compounds would be active as enzyme inhibitors. semanticscholar.org One particular derivative, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid, was highlighted for its predicted bioactivity as both a general enzyme inhibitor and a protease inhibitor. semanticscholar.org

| Compound Form | Inhibitory Constant (Kᵢ) in µM |

|---|---|

| Racemic | 0.28 |

| (R)-enantiomer | 0.15 |

| (S)-enantiomer | 17 |

Receptor Ligand and Modulator Activity

Computational studies have provided insights into the potential of 2-benzylidenesuccinic acid derivatives to act as receptor ligands and modulators. An in silico analysis of various 2-(substituted benzylidene)succinic acids predicted their activity across several major receptor classes. semanticscholar.org

| Activity Profile | Predicted Bioactivity |

|---|---|

| GPCR Ligand | Active |

| Ion Channel Modulator | Active |

| Nuclear Receptor Ligand | Active |

| Protease Inhibitor | Moderately Active to Active |

| Kinase Inhibitor | Inactive to Moderately Active |

| Enzyme Inhibitor | Active |

The aforementioned in silico study revealed that 2-(substituted benzylidene)succinic acids were likely to be active as nuclear receptor ligands. semanticscholar.org The bioactivity data from this computational model indicated that phenolic derivatives exhibited a greater bioactivity score as nuclear receptor ligands. Furthermore, the introduction of electron-releasing alkyl substituents at the ortho position to the phenolic hydroxyl group was found to increase the predicted bioactivity score for nuclear receptor ligand activity. semanticscholar.org Conversely, the modification of the phenolic hydroxyl group to a methoxy (B1213986) group was predicted to cause a reduction in the bioactivity score. semanticscholar.org

The same computational screening predicted that 2-(substituted benzylidene)succinic acids would be active as G-protein coupled receptor (GPCR) ligands. semanticscholar.org This suggests a potential interaction with this large family of transmembrane receptors that are crucial for various signaling pathways. However, specific experimental validation of this compound or its derivatives binding to and modulating specific GPCRs has not been detailed in the available literature.

The in silico bioactivity screening also indicated that 2-(substituted benzylidene)succinic acids are active as ion channel modulators. semanticscholar.org This prediction suggests that these compounds may have the ability to interact with ion channels, which are critical for controlling ion flow across cell membranes and regulating cellular excitability. As with the other receptor activities, these computational findings await experimental confirmation.

Insulinotropic Activity of Derivatives

While direct studies on the insulinotropic activity of this compound are limited, research into its derivatives has shown promising results. A series of 2-benzyl-1,3-dicarbonyl derivatives were synthesized and evaluated for their insulin-sensitizing activity in 3T3-L1 preadipocyte cells. nih.gov Several of these compounds were found to possess strong insulin-sensitizing activity in vitro and were selected for further hypoglycemic evaluation in vivo. nih.gov This indicates that the core structure could be a scaffold for developing agents with potential applications in managing insulin (B600854) resistance. Supporting this line of inquiry, other studies have shown that esters of the parent compound, succinic acid, can potentiate the insulinotropic action of other therapeutic agents. For example, succinic acid dimethyl ester was found to have synergistic insulinotropic effects with exendin-4, a GLP-1 receptor agonist. nih.govsigmaaldrich.com

Anti-Proliferative Activities in Cell Lines

The anti-proliferative potential of compounds containing the benzylidene moiety has been explored in several studies, suggesting a possible role for this structural class in oncology research. A series of Schiff bases featuring N-benzylideneaniline nuclei were synthesized and tested for their effects on human small lung (A549) and cervical (HeLa) cancer cell lines. The results indicated that all of the synthesized compounds exhibited antiproliferative effects to varying degrees. nih.gov

In another study, novel benzylidenes derived from the 16-dehydroprogesterone (B108162) series were evaluated for their antitumor activity against two breast cancer cell lines: the hormone-dependent MCF-7 and the hormone-independent MDA-MB-231 lines. These compounds demonstrated a significant antiproliferative effect, inhibiting cell growth in both cell lines. researchgate.net These findings suggest that the benzylidene structural motif, a key feature of this compound, is present in molecules with demonstrated anti-proliferative activities. However, direct testing of this compound itself on cancer cell lines has not been reported in the reviewed literature.

Modulation of Specific Biochemical Pathways (e.g., Nitric Oxide Production)

Current scientific literature lacks direct experimental studies detailing the specific effects of this compound on the nitric oxide (NO) production pathway. While NO is a critical signaling molecule involved in various physiological and pathological processes, research has not yet explicitly focused on the modulatory role of this particular compound. nih.gov

However, computational in silico studies have been conducted to predict the potential biological activities of this compound derivatives. These studies suggest that compounds within this class may act as enzyme inhibitors, nuclear receptor ligands, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. semanticscholar.org Such activities could theoretically influence biochemical pathways, including those responsible for nitric oxide synthesis, but this remains speculative without direct experimental validation. The predicted bioactivity of these compounds indicates potential for interaction with various cellular receptors and enzymes, highlighting an area for future empirical research. semanticscholar.org

Biotransformation and Metabolite Identification in Biological Systems (e.g., Anaerobic Degradation)

The biotransformation of the closely related compound, benzylsuccinic acid, is well-documented, particularly within the context of anaerobic microbial degradation of toluene (B28343). In these biological systems, benzylsuccinic acid is not the starting compound but rather a key intermediate metabolite. mdpi.comnih.gov

The process is initiated by the enzyme benzylsuccinate synthase, which catalyzes the addition of toluene to fumarate (B1241708). nih.govnih.gov This reaction is considered the first step in the anaerobic mineralization of toluene by various bacteria, including denitrifying, sulfate-reducing, and methanogenic cultures. nih.govnih.gov The formation of benzylsuccinate is a crucial activation step, converting the relatively inert toluene into a metabolite that can enter a degradation pathway. nih.gov

Following its formation, benzylsuccinate undergoes further biotransformation. It is metabolized through a β-oxidation pathway to ultimately form benzoyl-CoA. mdpi.comnih.gov This pathway involves a series of enzymatic reactions that break down the benzylsuccinate molecule. Due to their specific origin, benzylsuccinate and related compounds are now used as signature biomarkers to assess the extent of anaerobic hydrocarbon degradation in contaminated environments like groundwater aquifers. mdpi.comresearchgate.net

A hypothetical pathway for the anaerobic oxidation of toluene to benzoyl-CoA involves the initial formation of benzylsuccinate, followed by β-oxidation. nih.gov Researchers have also successfully engineered Escherichia coli to produce (R)-benzylsuccinate by reversing this natural degradation pathway, demonstrating the feasibility of using these biotransformation modules for biosynthetic purposes. mdpi.com

Research Findings on Anaerobic Degradation of Toluene

| Feature | Description | Source(s) |

| Initial Reactants | Toluene and Fumarate | nih.govnih.gov |

| Key Enzyme | Benzylsuccinate Synthase | nih.gov |

| Primary Intermediate | Benzylsuccinate | mdpi.comnih.gov |

| Metabolic Pathway | β-oxidation | mdpi.comnih.gov |

| Final Product | Benzoyl-CoA | mdpi.comnih.gov |

| Biological Context | Anaerobic degradation by denitrifying, sulfate-reducing, and methanogenic bacteria. | nih.gov |

| Significance | Benzylsuccinate serves as a biomarker for anaerobic hydrocarbon degradation. | mdpi.comresearchgate.net |

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Reactivity

While classical methods such as the Stobbe condensation have been foundational in the synthesis of 2-benzylidenesuccinic acid, future research is geared towards the development of more efficient, versatile, and environmentally benign synthetic routes. wikipedia.orgorganicreactions.orgunacademy.com The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic acid ester, which serves as a robust method for creating the alkylidene succinic acid structure. wikipedia.orgresearchgate.net A common pathway involves the condensation of benzaldehyde (B42025) with a succinate (B1194679) ester, like diethyl succinate, in the presence of a base. sci-hub.se

Future explorations will likely focus on catalytic methods that avoid stoichiometric base reagents, potentially using transition metal catalysts or organocatalysts to improve atom economy and reduce waste. The inherent reactivity of the dual carboxylic acid functionalities and the carbon-carbon double bond in this compound presents a rich landscape for further investigation. For instance, its use as a precursor in the synthesis of complex molecules like lignans (B1203133) and renin inhibitors highlights its utility as a building block. semanticscholar.orgresearchgate.netsemanticscholar.org Research into cascade reactions, where multiple transformations occur in a single pot, could lead to the rapid assembly of complex molecular frameworks from this starting material. Furthermore, exploring its participation in cycloaddition reactions, asymmetric hydrogenations, and other transformations of the double bond will continue to be a fruitful area of research.

Development of Highly Enantioselective and Diastereoselective Syntheses

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to control the three-dimensional arrangement of atoms during the synthesis of this compound derivatives is of paramount importance. Future research will heavily focus on the design and application of novel chiral catalysts and auxiliaries to achieve high levels of enantioselectivity and diastereoselectivity.

Approaches may include:

Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal complexes (e.g., based on rhodium, ruthenium, or iridium) with chiral ligands to selectively reduce the double bond, thereby creating one or two stereocenters with high enantiomeric excess.

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or similar catalysts to control the stereochemical outcome of addition reactions to the double bond. mdpi.comnih.gov

Enzyme-Catalyzed Reactions: Employing enzymes, or "biocatalysts," that can perform stereoselective transformations on the this compound scaffold under mild and environmentally friendly conditions. researchgate.net

Chiral Enolate Equivalents: The development of methods using chiral iron succinoyl complexes or other chiral enolate equivalents to enable the asymmetric synthesis of α-alkyl succinic acid derivatives, a strategy that could be adapted for benzylidene derivatives. electronicsandbooks.com

Achieving precise control over stereochemistry will not only provide access to pure enantiomers for biological evaluation but also enable the synthesis of complex natural products and pharmaceuticals where this compound serves as a key chiral building block.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. nih.govnih.gov These computational tools can accelerate the discovery and optimization of new derivatives with desired properties.

An in silico study on a series of 2-(substituted benzylidene)succinic acids has already demonstrated the power of this approach. semanticscholar.orgresearchgate.net In this research, computational methods were used to calculate molecular properties, predict bioactivity scores, and assess potential toxicity. semanticscholar.orgresearchgate.net The study revealed that the designed compounds generally adhered to Lipinski's rule of five, indicating good drug-likeness properties. semanticscholar.orgresearchgate.net

Future research will likely expand on these initial studies by:

Generative Models: Using AI to design novel this compound derivatives in silico that are predicted to have high affinity for specific biological targets. youtube.com

Predictive Modeling: Developing more sophisticated ML models to accurately predict various properties, such as solubility, metabolic stability, and specific types of biological activity (e.g., enzyme inhibition, receptor modulation). bohrium.comnovartis.com

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of unknown reactions and to devise optimal synthetic routes for newly designed target molecules.

The table below summarizes the predicted bioactivity scores from an in silico study for this compound across several important classes of drug targets. A higher score indicates a greater probability of biological activity.

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.15 |

| Ion Channel Modulator | -0.28 |

| Kinase Inhibitor | -0.55 |

| Nuclear Receptor Ligand | -0.05 |

| Protease Inhibitor | -0.31 |

| Enzyme Inhibitor | -0.03 |

Data sourced from an in silico study on 2-(substituted benzylidene)succinic acids. semanticscholar.org

Discovery of Undiscovered Biological Targets and Mechanisms of Action

While this compound derivatives are known to be utilized in the synthesis of compounds like renin inhibitors, their full biological potential remains largely untapped. semanticscholar.orgsemanticscholar.org Computational studies suggest a broad range of potential activities, pointing towards new avenues for therapeutic applications. semanticscholar.orgresearchgate.net The predicted activities as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators provide a roadmap for future experimental validation. semanticscholar.orgresearchgate.net

Emerging research will focus on:

High-Throughput Screening: Systematically testing this compound and a library of its derivatives against a wide array of biological targets to identify novel activities.

Mechanism of Action Studies: Once a biological activity is confirmed, detailed biochemical and cellular assays will be required to elucidate the precise mechanism by which these compounds exert their effects. For example, if a compound shows anti-inflammatory properties, research would aim to identify if it inhibits specific enzymes like cyclo-oxygenase or affects signaling pathways such as NF-κB. nih.govresearchgate.net

Exploring Itaconate-Related Functions: Given that this compound is a derivative of itaconic acid, which has known antimicrobial and immunomodulatory functions, future studies could investigate if these properties are shared or enhanced in the benzylidene-substituted structure. nih.govnih.gov

The discovery of new biological targets will open up possibilities for developing therapies for a range of diseases, potentially including inflammatory conditions, metabolic disorders, and cancer.

Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly influencing the synthesis of platform chemicals and their derivatives. For this compound, a key future direction is the development of production methods that are both sustainable and economically scalable. A major focus is on the use of renewable feedstocks. renewable-carbon.eu